Chloromethyltriisopropoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-tri(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClO3Si/c1-8(2)12-15(7-11,13-9(3)4)14-10(5)6/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKYAANYXZKYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCl)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584422 | |
| Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18162-82-8 | |
| Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyltriisopropoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies for Chloromethyltriisopropoxysilane
Established Synthetic Pathways for Organofunctional Alkoxysilanes
The synthesis of organofunctional alkoxysilanes is a well-developed area of chemistry, with several reliable methods available. mdpi.com A primary technique is the hydrosilylation of unsaturated organic molecules with a hydridosilane, often catalyzed by platinum complexes, to form a stable silicon-carbon bond. mdpi.com Another common route involves the reaction of Grignard reagents or organolithium compounds with tetraalkoxysilanes, allowing for the introduction of diverse organic functionalities. sci-hub.se
The sol-gel process is also a widely applied technique for creating silica (B1680970) nanoparticles from alkoxysilane precursors through hydrolysis and condensation. mdpi.com Additionally, functional 1-organyltrialkoxysilanes are key in material science, serving as building blocks for hybrid and nanomaterials. mdpi.com These compounds can undergo homo-condensation to form siloxanes or silsesquioxanes. mdpi.com
Targeted Synthesis of Chloromethyltriisopropoxysilane
The targeted synthesis of this compound primarily involves the alcoholysis of chloromethyltrichlorosilane with isopropanol (B130326). This reaction substitutes the chloro groups on the silicon atom with isopropoxy groups.
The selection of appropriate precursors and the control of reaction parameters are critical for the successful synthesis of this compound.
Precursors:
Chloromethyltrichlorosilane (Cl₃SiCH₂Cl): This serves as the silicon backbone, providing the essential chloromethyl group.
Isopropanol ((CH₃)₂CHOH): This alcohol acts as the source for the isopropoxy groups that will attach to the silicon atom.
Base (e.g., Triethylamine or Pyridine): Often used to neutralize the hydrogen chloride (HCl) byproduct, which can interfere with the reaction.
Reaction Parameters: The reaction is typically conducted in an inert solvent like toluene (B28343) or hexane (B92381) to manage the reaction temperature. Isopropanol is added gradually to the chloromethyltrichlorosilane solution, often at a cooled temperature to control the exothermic reaction. The mixture is then heated to ensure the reaction completes.
Interactive Data Table: Reaction Parameters for this compound Synthesis
| Parameter | Typical Range | Purpose |
| Reactant Ratio | 1:3 (Cl₃SiCH₂Cl : (CH₃)₂CHOH) | Ensures complete substitution of chloro groups. |
| Temperature | 0°C to reflux | Initial cooling manages the exothermic nature, followed by heating for reaction completion. |
| Solvent | Toluene, Hexane | Provides an inert environment and aids in temperature control. |
| Base | Triethylamine, Pyridine | Acts as an HCl scavenger to prevent side reactions. |
To enhance the yield and purity of the final product, several optimization strategies are employed. A slow, controlled addition of isopropanol is vital to prevent localized overheating and the formation of unwanted byproducts like siloxanes. The choice of a non-nucleophilic, sterically hindered base is also important to avoid unwanted side reactions.
Purification is generally achieved through fractional distillation under reduced pressure. This process separates the this compound from the solvent, unreacted precursors, and any salt byproducts.
Novel Approaches in Organosilane Synthesis
Emerging research in organosilane synthesis is focused on creating more efficient and environmentally friendly production methods.
Catalysis plays a crucial role in the broader field of organosilane production. The precursor, chloromethyltrichlorosilane, can be synthesized via the Müller-Rochow process, which involves the copper-catalyzed reaction of methyl chloride with silicon. uni-wuppertal.dewikipedia.org This industrial process is carried out in a fluidized bed reactor at temperatures between 250 and 300°C. uni-wuppertal.de Research is ongoing to develop more selective and active catalysts to improve the yield of the desired product. uni-wuppertal.de
Recent advancements include the development of bifunctional silica-supported ionic liquid phase (SILP) catalysts, which have shown promise in the disproportionation of trichlorosilane. mdpi.comresearchgate.net These catalysts can increase the yield of monosilane and can be designed to facilitate multiple reactions simultaneously. mdpi.comresearchgate.net
The principles of green chemistry are increasingly being applied to organosilane synthesis to minimize environmental impact. acs.org
Atom Economy: This principle aims to maximize the incorporation of all reactant atoms into the final product. acs.org The development of catalytic processes with higher atom economy is a key research area.
Use of Renewable Feedstocks: There is growing interest in using bio-based materials for the organic components of organosilanes. nih.gov
Catalysis: The use of efficient and recyclable catalysts can significantly reduce energy consumption and waste. nih.gov Metal-nanoparticle catalysts, for instance, have been developed for the selective transformation of hydrosilanes to silanols. acs.org
Safer Solvents and Reagents: A major focus is on replacing hazardous solvents with safer alternatives or developing solvent-free reaction conditions. researchgate.net For example, efforts are being made to replace toxic methylating agents with greener alternatives like methanol. nih.gov
Reaction Mechanisms and Reactivity of Chloromethyltriisopropoxysilane
Hydrolytic Stability and Condensation Reactions of Triisopropoxysilane Moieties
The triisopropoxysilane group is susceptible to hydrolysis and subsequent condensation reactions, which form the basis of sol-gel chemistry and the formation of polysiloxane networks. The stability of this group and the kinetics of its reactions are influenced by several factors, including pH, water concentration, solvent, and temperature. gelest.comcfmats.com
Kinetics and Thermodynamics of Silane (B1218182) Hydrolysis
The hydrolysis of alkoxysilanes, such as the triisopropoxy- moiety in chloromethyltriisopropoxysilane, is a fundamental step in the formation of siloxane bonds. This reaction involves the substitution of alkoxy groups with hydroxyl groups, yielding silanols and the corresponding alcohol. dakenchem.com The reaction is generally catalyzed by either acid or base. gelest.com Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov In basic media, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov
The rate of hydrolysis is dependent on several factors. The reaction is generally considered to be first or pseudo-first order with respect to the alkoxysilane concentration. nih.govresearchgate.net The order of the reaction with respect to water can vary significantly depending on the solvent and catalyst used. nih.govresearchgate.net Temperature also plays a crucial role, with higher temperatures generally leading to faster hydrolysis rates. cfmats.comresearchgate.net The choice of solvent can also impact the reaction kinetics by influencing the solubility of the reactants and the stability of the transition states. researchgate.net
| Factor | Effect on Hydrolysis Rate |
| pH | Catalyzed by both acid and base; slowest at neutral pH. cfmats.com |
| Water Concentration | Generally increases the rate up to a certain point. nih.gov |
| Temperature | Higher temperatures increase the reaction rate. cfmats.comresearchgate.net |
| Solvent | Can influence reactant solubility and transition state stability. researchgate.net |
| Catalyst | Acids and bases significantly accelerate the reaction. gelest.comnih.gov |
Polycondensation Pathways and Siloxane Network Formation
Following hydrolysis, the resulting silanols can undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. nih.gov This process, known as polycondensation, leads to the formation of oligomers and eventually a cross-linked three-dimensional network. nih.govethz.ch The condensation can occur between two silanols (water-producing condensation) or between a silanol (B1196071) and an unhydrolyzed alkoxysilane (alcohol-producing condensation). nih.gov
The pathway of polycondensation and the final structure of the siloxane network are highly dependent on the reaction conditions. researchgate.net In acidic conditions, which favor slower condensation rates, less branched and more linear or cyclic structures may be formed initially. nih.gov Basic conditions, on the other hand, tend to promote the formation of more highly branched and cross-linked networks. nih.gov The stoichiometry of water to the silane, the nature of the organic substituent on the silicon atom, and the presence of catalysts all play a significant role in directing the condensation process and determining the properties of the resulting polysiloxane material. nih.govresearchgate.net The formation of well-defined cage-like oligosiloxanes, known as polyhedral oligomeric silsesquioxanes (POSS), can also be achieved under specific reaction conditions. nih.gov These reactions can be monitored using techniques like 29Si NMR spectroscopy to identify the various oligomeric species formed during the process. researchgate.net
Reactivity of the Chloromethyl Functional Group
The chloromethyl group attached to the silicon atom provides a second reactive site on the molecule, enabling a variety of organic transformations. Its reactivity is primarily centered around nucleophilic substitution and radical-mediated reactions.
Nucleophilic Substitution Reaction Mechanisms
The carbon-chlorine bond in the chloromethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. libretexts.org This allows for a range of nucleophilic substitution reactions where the chlorine atom is displaced by another atom or functional group. csbsju.educymitquimica.comyoutube.com These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon atom from the backside of the leaving group in a concerted step. youtube.com
The rate and efficiency of these substitution reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles will react more readily. Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. researchgate.net For instance, the chloromethyl group can be converted to an azido (B1232118) group by reaction with sodium azide (B81097) in a suitable solvent like N,N-dimethylformamide. researchgate.net This reaction is sensitive to temperature, with higher temperatures generally favoring the substitution but also potentially leading to decomposition of the product in some cases. researchgate.net
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Hydroxymethyl (-CH₂OH) |
| Alkoxide (RO⁻) | Alkoxymethyl (-CH₂OR) |
| Cyanide (CN⁻) | Cyanomethyl (-CH₂CN) |
| Azide (N₃⁻) | Azidomethyl (-CH₂N₃) researchgate.net |
| Amine (RNH₂) | Aminomethyl (-CH₂NHR) |
Radical-Mediated Reaction Pathways
The chloromethyl group can also participate in radical reactions. The carbon-chlorine bond can be cleaved homolytically under the influence of initiators such as UV light or radical initiators, or through processes like chlorine atom abstraction. rsc.org The generation of a chloromethyl radical opens up pathways for various C-C and C-heteroatom bond formations.
For example, silyl (B83357) radicals can mediate the abstraction of the chlorine atom from a chloromethyl group, leading to the formation of a carbon-centered radical. nih.gov This radical can then participate in a variety of subsequent reactions, such as addition to alkenes or other radical-trapping agents. nih.gov The generation of chlorine radicals (Cl•) under photolytic conditions can also initiate reactions involving the chloromethyl group. rsc.orgnih.gov These radical-mediated pathways offer alternative methods for functionalizing the chloromethyl group, often with different selectivity compared to nucleophilic substitution reactions.
Intermolecular and Intramolecular Interactions Governing Reactivity
Intermolecular forces such as van der Waals interactions and hydrogen bonding (in the presence of silanols or other protic species) play a role in the aggregation and self-assembly of the molecules, particularly during the formation of siloxane networks. ethz.chnih.gov The polarity of the Si-O and C-Cl bonds contributes to dipole-dipole interactions. libretexts.org In certain environments, these interactions can be significant, as seen in the pressure-induced interactions between silane and hydrogen. nih.gov
Intramolecularly, the electron-withdrawing nature of the chloromethyl group can influence the reactivity of the triisopropoxysilane moiety, and vice versa, through inductive effects. However, the separation by the methylene (B1212753) bridge mitigates this electronic communication to some extent. The relative positioning of the functional groups can also lead to specific interactions, although significant intramolecular cyclization reactions are less common due to the flexibility of the molecule. The interplay of these various interactions ultimately dictates the reaction pathways and the properties of the resulting products. nih.govacs.org
Influence of Reaction Environment on Reactivity Profiles
The reactivity of this compound is profoundly influenced by its surrounding chemical environment. Factors such as the solvent system, temperature, pH, and the presence of catalysts can significantly alter reaction rates and even the nature of the reaction pathways. The reactivity of organoalkoxysilanes is largely dictated by the kinetics of hydrolysis and condensation reactions, which are sensitive to numerous environmental parameters. nih.gov
Key environmental factors influencing the reactivity of this compound and related alkoxysilanes include:
Solvent System: The choice of solvent is critical. The solvent's polarity, protic or aprotic nature, and viscosity all play a role. nih.gov Protic solvents, like ethanol, can participate in the reaction, for instance by forming hydrogen bonds, which can stabilize reaction intermediates. mdpi.com They have been shown to enhance condensation in acidic conditions but decrease it in basic media. nih.gov Conversely, aprotic solvents are generally considered inert. nih.gov Strong polar aprotic solvents can facilitate S\textsubscript{N}2-based hydrolysis reactions. mdpi.com The solubility of the silane in the solvent is also a crucial factor; higher solubility leads to better contact with other reactants, such as water, accelerating hydrolysis. cfmats.com
pH and Catalysis: The rate of hydrolysis of alkoxysilanes is slowest at a neutral pH of 7. cfmats.commdpi.com Both acidic and basic conditions have a marked catalytic effect, significantly accelerating the reaction. cfmats.commdpi.com In acidic environments, the reaction is initiated by the protonation of an alkoxy group, followed by a nucleophilic attack by water on the silicon atom via an S\textsubscript{N}2 mechanism. mdpi.com This process leads to a pentacoordinate intermediate. mdpi.com The presence of H\textsuperscript{+} or OH\textsuperscript{-} ions from acids or bases acts to catalyze the hydrolysis. mdpi.com
Temperature: In line with general chemical kinetics, the rate of hydrolysis for silane coupling agents demonstrates a positive correlation with temperature. cfmats.com An increase in temperature accelerates the reaction rate according to the Arrhenius law. mdpi.com Consequently, ambient temperature variations can affect the speed of reactions involving this compound. cfmats.com
Water/Silane Ratio: The ratio of water to the silane (often denoted as R) is a fundamental parameter governing the kinetics of hydrolysis and condensation. nih.gov The concentration of the silane itself is also important; a higher concentration can increase the rate of hydrolysis and subsequent self-polymerization. cfmats.com
Additives: The addition of other chemical agents can modify the reaction environment and outcomes. For example, in the silanization of silica (B1680970) surfaces with γ-methacryloxypropyltrimethoxysilane, the addition of n-propylamine as a catalyst in hydrocarbon solvents was found to enhance the process and yield a more water-resistant bond. nih.gov
Interactive Data Table: Influence of Environmental Factors on Alkoxysilane Reactivity
| Environmental Factor | Effect on Reactivity | Underlying Mechanism/Reason | Relevant Findings |
| Solvent Type | Protic solvents can enhance condensation in acidic media and decrease it in basic media. nih.gov Aprotic solvents show the reverse effect. nih.gov High polarity solvents can accelerate hydrolysis. mdpi.com | Protic solvents can stabilize intermediates through hydrogen bonding. mdpi.com The polarity affects the solubility of the silane and the stability of ionic species in the medium. nih.gov | Using a strong polar protic solvent can generate an electrophilic silicon atom, catalyzing efficient condensation of silanol groups. mdpi.com |
| pH | Hydrolysis is slowest at neutral pH (~7). cfmats.commdpi.com Both acidic and basic conditions significantly accelerate the hydrolysis rate. cfmats.commdpi.com | H\textsuperscript{+} and OH\textsuperscript{-} ions act as catalysts for the hydrolysis reaction. mdpi.com The mechanism can shift, with S\textsubscript{N}2 favored under acidic conditions. mdpi.commdpi.com | In acidic conditions, the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. mdpi.com |
| Temperature | Reaction rates increase with increasing temperature. cfmats.commdpi.com | Follows the Arrhenius law, where higher thermal energy increases the frequency and energy of molecular collisions. mdpi.com | Ambient temperature changes between seasons can noticeably affect the hydrolysis rate of silane coupling agents. cfmats.com |
| Reactant Concentration | Higher concentrations of the silane coupling agent can speed up the hydrolysis reaction. cfmats.com | Increased concentration leads to more frequent collisions between reactant molecules. libretexts.org | A higher silane concentration also results in a faster self-polymerization speed of the hydrolyzate. cfmats.com |
| Additives/Catalysts | Amines can enhance silanization. nih.gov Organometallic catalysts can significantly alter polymerization rates. nih.gov | Catalysts provide an alternative reaction pathway with lower activation energy. Additives can alter the chemical nature of the reaction medium. | The addition of n-propylamine to γ-methacryloxypropyltrimethoxysilane in cyclohexane (B81311) enhances bonding to silica surfaces. nih.gov |
Advanced Spectroscopic Characterization and Analytical Techniques
Spectroscopic Methods for Structural Elucidation and Compositional Analysis
The molecular structure and composition of Chloromethyltriisopropoxysilane are elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed information about the atomic arrangement, functional groups, and molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the isopropoxy groups' methyl groups (CH₃) would appear as a doublet, while the methine proton (CH) would be a septet due to coupling with the adjacent methyl protons. The methylene (B1212753) protons (CH₂) of the chloromethyl group would present as a singlet. The integration of these signals provides the ratio of the different types of protons, confirming the compound's stoichiometry. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. youtube.comyoutube.com A decoupled spectrum would show separate signals for the methyl and methine carbons of the isopropoxy groups and a distinct signal for the chloromethyl carbon. youtube.com The chemical shifts of these signals are indicative of their electronic environment. youtube.comyoutube.com For instance, the carbon atom bonded to the electronegative chlorine atom in the chloromethyl group would be shifted downfield compared to the carbons in the isopropoxy groups. youtube.comyoutube.com The number of signals in the spectrum confirms the number of unique carbon environments in the molecule. youtube.com
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (CH₃ of isopropoxy) | ~1.2 | Doublet |
| ¹H (CH of isopropoxy) | ~4.2 | Septet |
| ¹H (CH₂Cl) | ~3.5 | Singlet |
| ¹³C (CH₃ of isopropoxy) | ~25 | Singlet |
| ¹³C (CH of isopropoxy) | ~65 | Singlet |
| ¹³C (CH₂Cl) | ~48 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. epfl.chsigmaaldrich.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. gelest.commdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit strong absorption bands corresponding to the various bond vibrations. Key expected peaks include:
C-H stretching: Aliphatic C-H stretches from the isopropoxy and chloromethyl groups would appear in the region of 2850-3000 cm⁻¹.
Si-O-C stretching: A strong, broad band characteristic of the Si-O-C linkage is expected around 1000-1100 cm⁻¹. gelest.com
C-Cl stretching: A peak in the range of 600-800 cm⁻¹ would indicate the presence of the C-Cl bond. nist.gov
CH₂ bending: Vibrations associated with the methylene group would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. mdpi.comnih.gov The Raman spectrum would also show characteristic peaks for the C-H, Si-O, and C-Cl bonds. This technique can be especially useful for analyzing the compound's behavior in different environments, such as during hydrolysis and condensation reactions, by monitoring changes in the intensity of specific Raman bands. scirp.org
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| C-H (stretch) | 2850-3000 | 2850-3000 |
| Si-O-C (stretch) | 1000-1100 | 1000-1100 |
| C-Cl (stretch) | 600-800 | 600-800 |
Mass Spectrometry (MS) for Molecular and Oligomeric Species Identification
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. libretexts.orgwikipedia.org
In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the molecular ion peak is expected. chemguide.co.uk This isotopic pattern is a clear indicator of a monochlorinated compound.
Fragmentation of the molecular ion under electron ionization would lead to the formation of various daughter ions. wikipedia.orgyoutube.com Common fragmentation pathways for alkoxysilanes include the loss of an alkoxy group or an alkyl group. For this compound, characteristic fragments would include ions resulting from the loss of an isopropoxy group, a propyl group, or the chloromethyl group. Analysis of these fragment ions provides further confirmation of the molecule's structure. nih.gov
Surface and Microstructural Characterization Techniques
When this compound is used to modify surfaces or as a precursor in material synthesis, its effect on the resulting morphology and microstructure is analyzed using high-resolution microscopy techniques.
Electron Microscopy (SEM, TEM) for Morphological Studies
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface and internal structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of materials modified with this compound. For instance, if used as a coating on a substrate, SEM can reveal the uniformity, thickness, and texture of the applied film. It can also be used to observe changes in surface morphology after treatment with the silane (B1218182), such as increased roughness or the formation of specific surface features.
Transmission Electron Microscopy (TEM): TEM provides higher resolution images and is used to investigate the internal structure of materials. If this compound is used in the synthesis of nanoparticles or mesoporous materials, TEM can be used to determine the size, shape, and distribution of pores or particles. It can also be used to visualize the dispersion of any resulting silica (B1680970) domains within a polymer matrix if the silane is used as a coupling agent.
These electron microscopy techniques are often used in conjunction with elemental analysis methods like Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to map the distribution of silicon and chlorine on the surface or within the bulk of the material, confirming the successful incorporation of the silane.
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used in conjunction with electron microscopy to perform elemental analysis on a sample. advancedmicroanalytical.comdiva-portal.org When a surface treated with this compound is bombarded with a high-energy electron beam, the atoms in the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition of the silane layer. diva-portal.orgrsc.org
EDS is particularly valuable for creating elemental maps, which visually represent the spatial distribution of elements across a surface. researchgate.netrsc.org For a substrate coated with this compound, EDS mapping can confirm the uniform distribution of silicon (Si), carbon (C), oxygen (O), and chlorine (Cl), the constituent elements of the molecule. This is crucial for verifying the homogeneity of the silane coating, which is essential for its performance as a coupling agent or in other surface modification applications. researchgate.net Inhomogeneities, such as islands or bare patches, can be readily identified. The intensity of the elemental signals can also provide semi-quantitative information about the thickness and density of the silane film. diva-portal.org
Table 1: Expected Elemental Composition Data from EDS Analysis of a this compound-Treated Surface
| Element | Symbol | Expected Presence | Information Provided |
| Silicon | Si | Yes | Confirms the presence and distribution of the silane backbone. |
| Carbon | C | Yes | Indicates the presence of the chloromethyl and isopropoxy groups. |
| Oxygen | O | Yes | Originates from the isopropoxy groups and the siloxane bonds formed with the substrate. |
| Chlorine | Cl | Yes | Confirms the presence of the reactive chloromethyl functional group. |
| Substrate Elements | (e.g., Si, Al, Ti) | Yes | Signal intensity can indicate the thickness of the silane overlayer. |
Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanics
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of materials at the nanoscale. thermofisher.com It provides three-dimensional topographical images with very high resolution, allowing for the visualization of the surface morphology of this compound coatings. nih.govmdpi.com AFM can reveal details about the smoothness, roughness, and the presence of any aggregates or defects in the silane layer, which are critical parameters influencing the material's properties such as adhesion and wettability. researchgate.netnih.gov For instance, studies on similar organosilane self-assembled monolayers (SAMs) have used AFM to visualize the formation of flat layers with islands, with the density and size of these features depending on deposition conditions. wiley.com
Beyond imaging, AFM can also probe the nanomechanical properties of the silane film. researchgate.netnih.govazonano.com By using the AFM tip to indent or apply lateral forces to the surface, it is possible to measure properties such as hardness, elasticity (Young's modulus), and adhesion forces. mdpi.com This information is vital for understanding the durability and mechanical stability of the this compound coating, especially in applications where it is subjected to mechanical stress. The nanomechanical data obtained from AFM can be correlated with the molecular structure and packing density of the silane molecules on the surface. researchgate.net
Table 2: Representative Nanomechanical and Topographical Data from AFM Analysis of Organosilane Monolayers
| Parameter | Typical Range for Organosilane Films | Significance for this compound Coatings |
| Surface Roughness (Ra) | 0.1 - 1.0 nm | Indicates the smoothness and uniformity of the coating. Lower values are often desirable for uniform surface energy. |
| Adhesion Force | 1 - 10 nN | Measures the attractive forces between the AFM tip and the surface, reflecting surface energy and the presence of functional groups. |
| Elastic Modulus | 1 - 5 GPa | Characterizes the stiffness of the silane layer. Important for understanding its ability to withstand deformation. |
| Film Thickness | 0.5 - 5 nm | Can be estimated from height profiles of scratches or patterned areas, providing information on the extent of silanization. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and, crucially, the chemical state of the elements within the top few nanometers of a surface. thermofisher.com When a surface treated with this compound is irradiated with X-rays, photoelectrons are emitted. The binding energy of these photoelectrons is characteristic of the element and its chemical environment. thermofisher.commdpi.com
For this compound, XPS can be used to:
Confirm Elemental Composition: Detect the presence of Si, C, O, and Cl on the surface.
Determine Chemical States: High-resolution spectra of each element's core level (e.g., Si 2p, C 1s, O 1s, Cl 2p) provide information about the bonding environment. For example, the Si 2p spectrum can distinguish between silicon in the silane and silicon in a silicon oxide substrate. wiley.comresearchgate.net The C 1s spectrum can be deconvoluted to identify carbon in the alkyl chain, carbon bonded to oxygen in the isopropoxy groups, and carbon bonded to chlorine in the chloromethyl group.
Quantify Surface Coverage: The relative atomic concentrations of the elements can be calculated from the peak areas, providing a quantitative measure of the surface composition. acs.org
Analyze the Interface: By analyzing the substrate signals, the thickness and integrity of the silane overlayer can be assessed. mdpi.comacs.org
Table 3: Expected Binding Energies in XPS Analysis of a this compound Film
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |
| Silicon | Si 2p | ~102-103 eV | Corresponds to Si-O-C and Si-O-Si bonds, characteristic of the silane network. |
| Carbon | C 1s | ~285.0 eV | Aliphatic carbon (C-C, C-H) in the isopropoxy and methyl groups. |
| ~286.5 eV | Carbon singly bonded to oxygen (C-O) in the isopropoxy groups. | ||
| ~287.0 eV | Carbon bonded to chlorine (C-Cl) in the chloromethyl group. | ||
| Oxygen | O 1s | ~532-533 eV | Oxygen in Si-O-C and Si-O-Si linkages. |
| Chlorine | Cl 2p | ~200-201 eV | Chlorine in the chloromethyl group (C-Cl). |
Computational and Theoretical Studies of Chloromethyltriisopropoxysilane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, shapes, and reactivity. DFT calculations for Chloromethyltriisopropoxysilane would focus on using the electron density to determine its ground-state properties, providing a foundational understanding of its chemical nature.
A fundamental step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the calculation iteratively adjusts the positions of the atoms until the configuration with the lowest possible energy is found. For this compound, this would define the precise bond lengths, bond angles, and dihedral angles of its most stable conformer.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes:
Confirmation of a True Minimum: It verifies that the optimized structure is a true energy minimum on the potential energy surface. A stable molecule will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies would indicate a transition state or a higher-order saddle point, not a stable structure.
Prediction of Spectroscopic Data: The analysis yields the fundamental vibrational frequencies corresponding to the molecule's normal modes of vibration. These calculated frequencies and their intensities can be used to predict and interpret experimental infrared (IR) and Raman spectra.
A theoretical vibrational analysis of this compound would produce a set of frequencies associated with specific atomic motions.
Table 1: Predicted Vibrational Modes for this compound This table is illustrative and based on characteristic frequencies for the functional groups present. Actual values would be determined by a DFT calculation.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |
| C-H Stretching | -CH₃, -CH, -CH₂Cl | 2850 - 3000 | Asymmetric and symmetric stretching of methyl and methylene (B1212753) C-H bonds. |
| C-O Stretching | Si-O-C | 1000 - 1250 | Stretching vibrations of the isopropoxy C-O bonds. |
| Si-O Stretching | Si-O-C | 800 - 1100 | Asymmetric and symmetric stretching of the silicon-oxygen bonds. |
| C-Cl Stretching | -CH₂Cl | 650 - 850 | Stretching vibration of the carbon-chlorine bond. |
| Si-C Stretching | Si-CH₂Cl | 600 - 800 | Stretching vibration of the silicon-carbon bond. |
| CH₃ Bending | -CH₃ | 1350 - 1470 | Scissoring and rocking motions of the methyl groups. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It acts as an electron acceptor, and its energy is related to the electron affinity. Regions where the LUMO is localized are susceptible to attack by nucleophiles.
For this compound, an FMO analysis would reveal the spatial distribution and energies of these key orbitals. The HOMO is expected to be localized primarily on the oxygen atoms of the isopropoxy groups due to their lone pairs, while the LUMO is likely to be distributed around the silicon atom and the antibonding σ* orbital of the C-Cl bond, making these sites the most probable for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
Table 2: Conceptual FMO Analysis for this compound This table outlines the expected findings from an FMO analysis.
| Orbital | Energy (Conceptual) | Likely Localization | Predicted Reactivity Role |
| HOMO | High (e.g., -9 eV) | Oxygen lone pairs of isopropoxy groups | Site for electrophilic attack; electron donation. |
| LUMO | Low (e.g., +1 eV) | Silicon atom and C-Cl antibonding orbital | Site for nucleophilic attack (e.g., by water during hydrolysis or other nucleophiles at the chloromethyl group). |
| HOMO-LUMO Gap | Large (e.g., 10 eV) | Entire Molecule | Indicator of high kinetic stability. |
Reaction Pathway Elucidation and Transition State Analysis
DFT is exceptionally useful for mapping out the step-by-step mechanism of chemical reactions. For this compound, a key reaction is its hydrolysis and condensation, which is fundamental to its application as a coupling agent. Computational modeling can elucidate this pathway by:
Identifying Intermediates: Locating the stable structures of all intermediate products, such as the partially and fully hydrolyzed silanetriol, Si(OH)₃(CH₂Cl).
Locating Transition States (TS): Finding the high-energy structures that connect reactants, intermediates, and products. A TS is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, characterized by a single imaginary vibrational frequency.
Calculating Activation Energies (Ea): Determining the energy barrier (the difference in energy between the transition state and the reactants) for each step. This allows for the prediction of reaction rates and the identification of the rate-determining step.
A computational study of the hydrolysis of this compound would likely model the stepwise attack of water molecules on the silicon center, leading to the sequential displacement of the isopropoxy groups and release of isopropanol (B130326). Similarly, the reactivity of the chloromethyl group, for example in a nucleophilic substitution reaction, could be modeled to understand its kinetics and mechanism. youtube.comyoutube.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static, time-independent picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical motion of atoms and molecules over time. qsartoolbox.org By solving Newton's equations of motion for a system of interacting particles, MD can simulate the dynamic behavior of this compound in various environments.
An MD simulation could be designed to study:
Bulk Liquid Properties: Simulating a collection of this compound molecules to predict properties like density, viscosity, and diffusion coefficients.
Solvation: Placing a single molecule in a "box" of solvent (e.g., water or an organic solvent) to study how it interacts with its surroundings and how solvent shells are formed.
Surface Interactions: Modeling the adsorption and self-assembly of this compound molecules onto a surface, such as silica (B1680970) or a metal oxide. cardiff.ac.ukacs.orgnih.gov This is crucial for understanding how it functions as a coupling agent or surface modifier, revealing details about molecular orientation, packing density, and the dynamics of covalent bond formation with surface hydroxyl groups. mdpi.com
Table 3: Example Setup for an MD Simulation of this compound on a Silica Surface This table illustrates the typical components and goals of a relevant MD simulation.
| Component | Description | Purpose |
| System | Multiple this compound molecules, a layer of water, and a hydroxylated silica slab. | To simulate the interface where the coupling agent reaction occurs. |
| Force Field | A set of parameters (e.g., CHARMM, AMBER, ReaxFF) that defines the potential energy of the system. | To accurately model the inter- and intramolecular forces, including bond stretching, angle bending, and non-bonded interactions. |
| Simulation Time | Nanoseconds to microseconds. | To observe processes like diffusion to the surface, adsorption, and the initial stages of self-assembly. |
| Analysis | Radial distribution functions, mean square displacement, density profiles, orientation analysis. | To quantify the structure of the adsorbed layer, the mobility of the molecules, and their preferred orientation relative to the surface. |
Quantum Chemical Descriptors for Chemical Behavior
From the electronic structure data obtained through DFT calculations, a variety of quantum chemical descriptors can be derived. These are numerical values that quantify different aspects of a molecule's reactivity and chemical nature. researchgate.net They are invaluable for comparing the properties of different molecules and for building predictive models.
Key descriptors for this compound would include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution. Softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile (electron acceptor).
Table 4: Key Quantum Chemical Descriptors and Their Significance This table defines important descriptors that would be calculated for this compound.
| Descriptor | Formula (Conceptual) | Significance for this compound |
| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO)/2 | Indicates the overall tendency to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO)/2 | A large value would indicate high stability and low reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Provides a quantitative measure of its capacity to accept electrons, crucial for understanding its reactions with nucleophiles. |
| Dipole Moment (μ) | Vector sum of bond dipoles | Determines its interaction with polar solvents and its behavior in electric fields. The chloromethyl and isopropoxy groups would contribute significantly. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a molecule and a specific biological or chemical activity. nih.govnih.gov Instead of studying a single molecule in depth, QSAR analyzes a dataset of multiple, related compounds.
To build a QSAR model relevant to this compound, one would need:
A Dataset: A collection of silane (B1218182) compounds with measured experimental data for a specific endpoint (e.g., toxicity, binding affinity, or performance as a coupling agent).
Molecular Descriptors: For each molecule in the dataset, a set of calculated descriptors (such as those from section 5.3, along with others describing size, shape, and electronic properties) is generated.
A Statistical Model: A mathematical algorithm (e.g., multiple linear regression, partial least squares, or machine learning methods) is used to create an equation that correlates the descriptors with the measured activity.
Once validated, such a model could predict the activity of new or untested compounds, like this compound, based solely on its calculated descriptors. This approach is widely used in toxicology for screening chemicals for potential hazards and in drug discovery for optimizing lead compounds. qsartoolbox.orgyoutube.com While a specific QSAR model for this compound is not available, its quantum chemical descriptors would serve as the necessary input for such a predictive model, should a relevant dataset be compiled.
Surface Modification and Interfacial Science Applications of Chloromethyltriisopropoxysilane
Principles of Silane (B1218182) Coupling Agent Functionality
Silane coupling agents are molecular bridges that create a durable link between an inorganic substrate and an organic polymer matrix. shinetsusilicone-global.com The functionality of a silane like chloromethyltriisopropoxysilane is based on its bifunctional structure. One part of the molecule, the silicon-containing end with hydrolyzable groups (isopropoxy groups in this case), reacts with the inorganic surface. The other part, the organofunctional group (the chloromethyl group), interacts or reacts with the organic polymer. hengdasilane.com This bridging action improves adhesion, mechanical strength, and resistance to environmental degradation at the interface. shinetsusilicone-global.com
The application of this compound to a substrate surface typically begins with the hydrolysis of its isopropoxy groups. This process involves a series of reactions that can occur simultaneously after the initial hydrolysis step. gelest.com
The mechanism can be summarized in four key stages:
Hydrolysis: The three isopropoxy groups (-OCH(CH₃)₂) attached to the silicon atom react with water to form silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acid or alkali. hengdasilane.comecopowerchem.com The stepwise hydrolysis of the trialkoxy groups is influenced by factors like steric hindrance. dtic.mil
Condensation: The newly formed silanol groups are reactive and can condense with each other to form oligomeric siloxane structures (Si-O-Si). The extent of this polymerization is dependent on the amount of available water and the concentration of the silane solution. gelest.comdtic.mil
Adsorption/Hydrogen Bonding: The silanol-containing oligomers migrate to the inorganic substrate surface (which typically possesses hydroxyl groups, e.g., on silica (B1680970) or metal oxides) and form hydrogen bonds with the surface. gelest.com
Covalent Bond Formation: With the application of heat or during a drying process, a final condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups on the substrate. This removes water and forms stable, covalent Si-O-Substrate bonds, anchoring the silane to the surface. hengdasilane.comgelest.com While multiple bonds are possible, it is common for only one or two of the silane's three potential sites to bond directly to the substrate, with the others forming inter-silane crosslinks. gelest.com
| Deposition Stage | Description | Key Chemical Transformation |
| 1. Hydrolysis | Reaction of isopropoxy groups with water. | R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH |
| 2. Condensation | Self-polymerization of silanols. | n R-Si(OH)₃ → (R-SiO₁.₅)n + 1.5n H₂O |
| 3. Adsorption | Silanols hydrogen-bond to the substrate surface. | Si-OH···HO-Substrate |
| 4. Covalent Bonding | Formation of a stable siloxane bridge to the substrate. | Si-OH + HO-Substrate → Si-O-Substrate + H₂O |
| Table based on information from sources hengdasilane.comgelest.com |
Once the this compound is anchored to a substrate, its chloromethyl (-CH₂Cl) group provides a reactive handle for subsequent covalent grafting. This allows for the attachment of a wide variety of organic molecules, polymers, or biomolecules to the surface, tailoring its properties for specific applications.
Under anhydrous conditions, halosilanes can also react directly with surface silanols, providing another route for initial surface attachment. nih.gov The primary grafting strategies, however, utilize the anchored chloromethyl group:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This is a common and versatile method for attaching molecules containing nucleophiles like amines, thiols, or carboxylates. For example, reacting an amine-terminated molecule (R-NH₂) with the chloromethylated surface results in a stable secondary amine linkage (Surface-CH₂-NH-R).
"Click" Chemistry Precursor: The chloromethyl group can be converted into other functional groups that are highly efficient in "click" chemistry reactions. For instance, reaction with sodium azide (B81097) (NaN₃) can transform the surface-bound chloromethyl group into an azidomethyl group (Surface-CH₂-N₃). nih.gov This azide-functionalized surface can then be used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to covalently graft alkyne-containing molecules. nih.gov
Surface-Initiated Polymerization: The chloromethyl group can be transformed into an initiator for surface-initiated polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the growth of dense polymer brushes directly from the substrate surface, creating a robust and covalently attached polymer layer.
These covalent grafting strategies enable the precise engineering of surface properties, such as wettability, biocompatibility, and chemical reactivity. nih.govd-nb.info
Modification of Inorganic Substrates for Enhanced Performance
Surfaces of siliceous materials (like glass, quartz, and silica) and metal oxides (such as alumina (B75360), zirconia, and titania) are rich in hydroxyl (-OH) groups. hengdasilane.com These groups are ideal reaction sites for the silanol groups formed from the hydrolysis of this compound.
The process results in a durable, covalently bonded organic layer on the inorganic surface. gelest.com This modification achieves several key objectives:
Improved Adhesion: The silane layer acts as a bridge between the inorganic substrate and an organic coating, adhesive, or polymer matrix, significantly improving bond strength and durability. innospk.com
Surface Energy Control: The anchored chloromethyl groups can alter the surface energy, often changing a hydrophilic inorganic surface to a more hydrophobic one. This is crucial for controlling wetting and for improving dispersion of inorganic fillers in a non-polar polymer matrix.
Creation of Reactive Surfaces: The primary function of the chloromethyl group is to serve as a reactive site for further functionalization, allowing the attachment of specific molecules to engineer the surface for advanced applications. nih.gov
| Substrate Type | Key Surface Group | Silane Reaction | Primary Outcome |
| Siliceous Materials (e.g., Glass, Silica) | Silanol (Si-OH) | Condensation with silane-triol | Improved adhesion, reactive surface |
| Metal Oxides (e.g., Alumina, Titania) | Metal Hydroxyl (M-OH) | Condensation with silane-triol | Enhanced filler-matrix compatibility |
| Table based on information from sources innospk.comhengdasilane.comgelest.com |
The principles of surface modification are particularly impactful when applied to nanoparticles. nih.gov Functionalizing nanoparticles like silica (SiNPs) or alumina with this compound allows for precise control over their surface chemistry, which is critical for their application in advanced materials and biotechnology. nih.govresearchgate.net
The high surface-area-to-volume ratio of nanoparticles means that surface properties dominate their behavior. mdpi.com Functionalization with this compound offers several advantages:
Enhanced Dispersion: Modifying the surface of nanoparticles prevents their agglomeration in polymer matrices or solvents, leading to a more uniform dispersion and improved material properties. d-nb.info
Targeted Bio-conjugation: In nanomedicine, the chloromethyl group can be used as a reactive intermediate to covalently attach targeting ligands, drugs, or imaging agents to silica nanoparticles. nih.govnih.gov This is often achieved by first converting the chloro- group to an amino- or azido- group for more specific bioconjugation chemistries. nih.gov
Research has shown that various silanes, including those with reactive functional groups, can be successfully grafted onto silica and other nanoparticles using methods like post-synthesis grafting. d-nb.info The resulting functionalized nanoparticles can then be used as platforms for binding a wide array of molecules for applications ranging from biosensing to drug delivery. mdpi.commdpi.com
Modification of Organic Polymer Surfaces and Composites
While silanes are primarily known for bonding to inorganic surfaces, they are also integral to modifying organic polymers and creating high-performance composite materials. innospk.comshinetsusilicone-global.com In this context, this compound plays the role of a coupling agent that bridges the gap between inorganic fillers and the organic polymer matrix. innospk.com
The modification can be approached in two ways:
Filler Pre-treatment: The inorganic filler (e.g., glass fibers, silica particles) is first treated with the silane. The silane's isopropoxy groups react with the filler surface. This functionalized filler is then compounded with the polymer. The chloromethyl groups on the filler surface can then react or physically entangle with the polymer chains during processing (e.g., extrusion or curing), creating a strong interfacial bond. shinetsusilicone-global.com
Integral Blend Method: The silane is added directly to the polymer and filler mix. shinetsusilicone-global.com During compounding at elevated temperatures, the silane is expected to migrate to the filler-polymer interface, where it reacts with both the filler surface and the polymer matrix. hengdasilane.com
The chloromethyl group's reactivity is key to its effectiveness in composites. It can participate in various reactions with functional groups on the polymer chains, particularly in thermosetting resins like epoxies or polyamides. For thermoplastics, the interaction may be more physical (e.g., entanglement, dipole-dipole interactions), but it still significantly enhances interfacial adhesion compared to an unmodified filler. dtic.mil This leads to composite materials with improved mechanical properties, thermal stability, and moisture resistance. innospk.comshinetsusilicone-global.com The chemical modification of polymer surfaces themselves, such as halogenated polymers or poly(phenylene sulfide), is also an active area of research to improve adhesion and introduce new functionalities. nih.govelsevierpure.com
Engineering Interfacial Adhesion and Compatibility in Heterogeneous Systems with this compound
The performance and durability of composite materials, coatings, and adhesive joints are critically dependent on the quality of the interface between their constituent phases. In many advanced material systems, which combine inorganic materials like glass or silica with organic polymers, achieving strong and stable adhesion at the interface is a significant challenge due to the inherent chemical incompatibility of these materials. This compound, a versatile organosilane coupling agent, plays a crucial role in bridging this gap by modifying surfaces at the molecular level to enhance interfacial adhesion and compatibility.
The unique chemical structure of this compound, featuring a reactive chloromethyl group and hydrolyzable isopropoxy groups, allows it to form robust chemical bonds with both inorganic and organic materials. This dual reactivity is the key to its function as an effective adhesion promoter in a wide array of heterogeneous systems.
The Role in Enhancing Interfacial Adhesion
The primary function of this compound in engineering interfacial adhesion is to act as a molecular bridge at the interface of dissimilar materials. This is particularly critical in fiber-reinforced plastics, filled polymers, and advanced coatings.
The isopropoxy groups of the silane can hydrolyze in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass fibers, silica particles, or metal oxides, forming stable covalent Si-O-Si bonds. This process effectively grafts the silane molecule onto the inorganic surface.
Simultaneously, the chloromethyl group at the other end of the silane molecule is available to react with the organic matrix, such as an epoxy, polyester, or vinyl ester resin. This reaction forms a covalent bond between the silane-treated inorganic surface and the polymer, creating a continuous and strong interface. This enhanced adhesion leads to more efficient stress transfer from the matrix to the reinforcement, significantly improving the mechanical properties of the composite material.
Table 1: Illustrative Impact of Silane Treatment on Interfacial Shear Strength (IFSS) of Glass Fiber/Epoxy Composites (Hypothetical Data)
| Treatment | Interfacial Shear Strength (IFSS) (MPa) | Percentage Improvement over Untreated |
| Untreated Glass Fiber | 35 | - |
| Glass Fiber + this compound | 55 | 57% |
| Glass Fiber + Other Silane A | 52 | 49% |
| Glass Fiber + Other Silane B | 58 | 66% |
| Note: This table is for illustrative purposes only, based on typical improvements seen with silane coupling agents. Actual values for this compound may vary depending on the specific materials and processing conditions. |
Enhancing Compatibility in Heterogeneous Systems
By modifying the surface of the inorganic filler, this compound effectively changes its surface energy and chemical nature, making it more "organic-like." This improved compatibility facilitates better wetting of the filler by the polymer matrix during processing, leading to a more uniform dispersion of the filler particles throughout the matrix.
A common method to assess the change in surface characteristics and, by extension, compatibility, is through contact angle measurements. A lower contact angle of a liquid polymer resin on a treated substrate indicates better wetting and, therefore, higher compatibility.
Table 2: Representative Contact Angle Measurements on a Glass Substrate (Hypothetical Data)
| Surface Treatment | Contact Angle with Epoxy Resin (degrees) | Indication of Compatibility |
| Untreated Glass | 65° | Moderate |
| Glass Treated with this compound | 30° | High |
| Note: This table provides hypothetical data to illustrate the expected effect of this compound on surface wettability. The actual reduction in contact angle can vary. |
The improved compatibility resulting from the use of this compound not only enhances the mechanical strength but also improves other properties of the composite, such as its resistance to moisture, chemicals, and thermal degradation. A well-bonded and compatible interface prevents the ingress of water and other corrosive agents along the interface, which is a common failure mechanism in heterogeneous materials.
Sol Gel Chemistry and Derived Materials
Chloromethyltriisopropoxysilane as a Precursor in Sol-Gel Processing
Organofunctional trialkoxysilanes, with the general formula R-Si(OR')₃, are hybrid compounds that serve as crucial building blocks in sol-gel chemistry. mdpi.com In this structure, 'R' is an organic functional group, and 'OR'' is a hydrolyzable alkoxy group. mdpi.com this compound falls into this category, where the chloromethyl group (-CH₂Cl) is the non-hydrolyzable organic moiety that becomes integrated into the final silica (B1680970) network, and the three isopropoxy groups are the hydrolyzable sites that participate in the sol-gel reaction.
The use of such functionalized precursors allows for the creation of hybrid organic-inorganic materials that combine the robustness and stability of a silica framework with the specific functionality of the organic group. mdpi.comnih.gov The sol-gel process with these precursors follows two main stages:
Hydrolysis: The alkoxy groups (e.g., isopropoxy) react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and the corresponding alcohol (isopropanol). researchgate.net
Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol. This process builds the three-dimensional inorganic network of the gel. researchgate.net
The presence of the organic group (like the chloromethyl group) directly influences the properties of the resulting material. These groups can modify the surface chemistry, hydrophobicity, and mechanical properties of the final product and can serve as sites for further chemical reactions. osti.gov
Control of Pore Structure, Pore Size, and Morphology
The final structure of a sol-gel derived material is highly dependent on the reaction conditions and the precursors used. semanticscholar.org The use of organofunctional trialkoxysilanes provides a powerful tool for controlling the porosity, pore size, and morphology of the material. nih.govnih.gov
Several factors influence the final porous architecture:
Catalyst: Acid or base catalysts affect the relative rates of hydrolysis and condensation, which in turn dictates the growth and aggregation of silica particles. Acid catalysis typically leads to weakly branched polymers that form fine-pored structures, whereas base catalysis promotes the formation of larger, more highly branched colloidal particles, resulting in materials with larger pores. mdpi.com
Precursor Concentration and Solvent: The concentration of the silane (B1218182) precursor and the choice of solvent affect the aggregation of the silica network and can induce phase separation, leading to the formation of macroporous structures. osti.gov
Functional Group: The organic R group of the trialkoxysilane influences the steric hindrance and reactivity of the precursor. Bulky or hydrophobic groups can act as intrinsic pore-forming agents (porogens) by modifying the packing of the polymerizing silica species.
Templates: Surfactants or block copolymers can be used as structure-directing agents. semanticscholar.org These molecules form micelles around which the silica precursors hydrolyze and condense. Subsequent removal of the template by calcination or solvent extraction leaves behind a network of ordered pores of a specific size (typically mesopores, 2-50 nm). semanticscholar.org
The table below illustrates how different synthesis parameters can be adjusted to control the properties of porous silica materials derived from organosilane precursors.
| Parameter | Effect on Pore Structure | Resulting Material Characteristics |
| pH (Catalyst) | Acidic conditions favor linear chain growth; basic conditions favor discrete particle growth. mdpi.com | Acid-catalyzed gels tend to have smaller pores (microporous), while base-catalyzed gels have larger pores (mesoporous). mdpi.com |
| Water/Silane Ratio | Affects the extent of hydrolysis and condensation reactions. | Higher water ratios can lead to more complete condensation and potentially smaller pores. |
| Solvent | Influences precursor solubility and can mediate phase separation. | Choice of solvent can control the formation of macroporous networks. osti.gov |
| Use of Templates | Surfactants or polymers self-assemble to form micelles that act as pore templates. semanticscholar.org | Creates materials with ordered, uniform mesopores and high surface areas. semanticscholar.org |
Synthesis of Silica-Based and Hybrid Sol-Gel Materials
The synthesis of hybrid materials using organofunctional trialkoxysilanes like this compound can be achieved through several sol-gel based strategies, primarily co-condensation and post-synthesis grafting. nih.govnih.gov
Co-condensation (One-Pot Synthesis): This is the most common approach where the organofunctional silane is mixed with a primary silica precursor, typically a tetraalkoxysilane like TEOS, at the beginning of the sol-gel process. nih.gov Both precursors hydrolyze and condense together, resulting in a material where the organic functional groups are uniformly distributed throughout the silica matrix. mdpi.com This method is efficient for incorporating a high density of functional groups into the material. mdpi.com
The chloromethyl group in this compound is a particularly useful functionality. It is a reactive site that can participate in various subsequent chemical transformations, such as nucleophilic substitution reactions. This allows the silica-based material to be used as a solid support for anchoring catalysts, polymers, or biologically active molecules. csic.es
Fabrication of Thin Films and Coatings via the Sol-Gel Route
The sol-gel process is an effective and widely used technique for fabricating thin films and coatings on various substrates. silsource.commdpi.com Organofunctional silanes are frequently incorporated into the precursor sol to tailor the properties of the resulting film, such as hydrophobicity, chemical resistance, or surface reactivity. researchgate.netresearchgate.net
The fabrication process generally involves these steps:
Sol Preparation: A precursor sol is prepared by hydrolyzing and partially condensing the alkoxysilane precursors (e.g., this compound, often mixed with TEOS) in a suitable solvent. mdpi.com
Deposition: The sol is applied to a substrate using techniques like dip-coating, spin-coating, or spray-coating. researchgate.net
Gelling and Aging: As the solvent evaporates, the concentration of the silica species increases, leading to the formation of a gel network on the substrate. The film is often aged to allow for further condensation and strengthening of the network.
Drying and Densification: The film is dried to remove residual solvent and water. A final heat treatment (curing or annealing) is often applied to densify the film, complete the condensation reactions, and improve its mechanical properties. mdpi.com
The incorporation of a chloromethyl-functionalized silane into the precursor sol would produce a film with reactive -CH₂Cl groups on its surface. This functionalized surface can be used to covalently bond other molecules, providing a route to create surfaces with specific catalytic, anti-fouling, or biocompatible properties. The properties of the final coating, such as thickness and porosity, can be precisely controlled by adjusting the sol viscosity, withdrawal speed (in dip-coating), or spin speed (in spin-coating). researchgate.net
Development of Porous Materials, Aerogels, and Xerogels
The sol-gel process is fundamental to the creation of highly porous materials like aerogels and xerogels. cambridge.orgmdpi.com The key difference between these materials lies in the drying method used to remove the liquid from the gel's pores.
Xerogels: When a wet gel is dried conventionally (by evaporation), capillary forces cause the porous network to collapse significantly, resulting in a dense material with relatively low porosity. cambridge.org This material is known as a xerogel. The use of organofunctional silanes can improve the mechanical strength of the gel network, making it more resistant to collapse during drying. mdpi.com
Aerogels: To preserve the delicate porous structure of the wet gel, supercritical drying is employed. In this process, the solvent in the pores is brought to its supercritical state, where the liquid-vapor interface disappears. This eliminates the capillary stress that causes pore collapse, resulting in a highly porous, extremely lightweight solid known as an aerogel. youtube.com Aerogels can have porosities exceeding 95% and very high surface areas.
The incorporation of organofunctional trialkoxysilanes into the sol-gel formulation for aerogels and xerogels imparts the properties of the organic group to the material. For instance, using precursors with hydrophobic organic groups can make the resulting aerogel or xerogel inherently water-repellent. mdpi.com The chloromethyl group from this compound would introduce reactive sites throughout the porous structure, creating a high-surface-area material that can be functionalized for applications in catalysis, adsorption, or as a separation medium.
Biomedical and Biological Interface Applications
Biocompatible Surface Engineering for Cellular Interactions
The capacity to direct and control the interactions between living cells and synthetic materials is a cornerstone of modern biomedical technology, particularly in the design of medical implants and scaffolds for tissue engineering. nih.gov CMTIPS is instrumental in this domain, providing a chemical toolkit for the precise engineering of surface properties to foster beneficial cellular activities.
Successful integration of a biomedical device often begins with robust cell adhesion to its surface. Surface modification with CMTIPS can markedly improve this initial interaction. The chloromethyl group of CMTIPS serves as a reactive site for the covalent immobilization of cell-adhesive ligands, such as peptides containing the Arg-Gly-Asp (RGD) sequence. nih.govfrontiersin.orgmdpi.com The RGD motif is naturally found in extracellular matrix (ECM) proteins and is recognized by integrin receptors on cell surfaces, mediating cell attachment. nih.govnih.gov
Surfaces functionalized with RGD via a CMTIPS linker have been shown to enhance the adhesion and spreading of various cell types, including bone-forming osteoblasts and endothelial cells. nih.gov Beyond initial attachment, these engineered surfaces can influence subsequent cellular behaviors like proliferation and differentiation. nih.gov For instance, by covalently linking specific growth factors or other signaling biomolecules, the surface can be programmed to stimulate the growth of particular cell populations or to guide the differentiation of stem cells into desired lineages, such as bone or cartilage. nih.govmolecularmatrix.com This controlled presentation of bioactive cues is a significant advancement over simple physical adsorption of such molecules. mdpi.com
Interactive Table: Research Findings on CMTIPS-Mediated Cell Interactions
| Substrate Material | Immobilized Biomolecule | Target Cell Type | Observed Outcome | Reference(s) |
|---|---|---|---|---|
| Titanium | RGD Peptide | Osteoblasts, Fibroblasts | Enhanced cell adhesion and spreading | nih.gov |
| Glass Coverslips | Multi-walled Carbon Nanotubes | Mouse Embryonal Carcinoma Stem Cells | Increased cell adhesion and altered differentiation marker expression | nih.gov |
| Hydroxyapatite | RGD Peptide | Pre-osteoblasts | Stabilized peptide attachment, influencing cell adhesion depending on serum presence | mdpi.com |
| P(3HB-co-4HB) Nanofibers | RGD Peptide | H9c2 Myoblast Cells | Increased surface hydrophilicity, cell attachment, and proliferation | frontiersin.org |
The long-term performance of a medical implant hinges on its biocompatibility—the ability to function without causing adverse local or systemic reactions—and its biointegration with the host tissue. nih.govmdpi.com CMTIPS is employed to create surfaces that actively promote these qualities. By anchoring biomolecules that mimic the natural cellular environment, CMTIPS-modified implants can mitigate the foreign body response, a common inflammatory reaction. senguptalab.com
For example, polyethylene (B3416737) glycol (PEG) can be grafted onto a surface using CMTIPS as a linker. The resulting PEG layer forms a hydrophilic, non-fouling surface that resists protein adsorption, thereby reducing subsequent inflammatory cell attachment and improving blood compatibility. senguptalab.com In orthopedic and dental applications, immobilizing bioactive molecules like bone morphogenetic proteins (BMPs) onto implant surfaces via CMTIPS can accelerate osseointegration. researchgate.net These surface-bound proteins stimulate the surrounding tissue to generate new bone that integrates with the implant, ensuring a stable and durable fixation. mdpi.comnih.gov
Functionalization of Nanocarriers for Biomedical Research
Nanocarriers, such as silica (B1680970) nanoparticles and liposomes, are at the forefront of research for targeted drug delivery and advanced diagnostic imaging. nih.govmeddocsonline.org The surface functionalization of these nanocarriers is critical to their function, enabling them to target specific cells, evade the immune system, and release their therapeutic payload in a controlled manner. nih.govescholarship.org
CMTIPS offers a robust method for modifying the surface of silica-based and other inorganic nanoparticles. nih.govpharmaexcipients.com The isopropoxy groups of CMTIPS react with hydroxyl groups on the nanoparticle surface to form stable covalent bonds. The now-exposed chloromethyl groups can be used to attach a variety of functional molecules:
Targeting Ligands: Molecules like antibodies or specific peptides can be conjugated to the nanocarrier, directing it to diseased tissues, such as tumors, which enhances therapeutic efficacy and minimizes side effects. nih.gov
Stealth Agents: Polymers like PEG can be attached to create a "stealth" coating that prolongs the nanocarrier's circulation time in the bloodstream by helping it evade the immune system. nih.gov
Therapeutic Agents: Drugs can be directly conjugated to the nanocarrier surface using the CMTIPS linker, allowing for a high and controlled drug payload. escholarship.org
The ability to precisely engineer the surface of nanocarriers with CMTIPS is a key factor in the development of sophisticated nanomedicines. nih.govd-nb.infonih.gov
Development of Antimicrobial Surfaces and Biofilm Resistance
Bacterial colonization and the formation of biofilms on medical devices are significant sources of healthcare-associated infections. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, rendering them highly resistant to antibiotics and immune responses. mdpi.comnih.govmdpi.com
CMTIPS can be used to create antimicrobial surfaces that either kill bacteria on contact or prevent their initial attachment, thereby inhibiting biofilm formation. nih.govhelsinki.finih.gov This is accomplished by immobilizing antimicrobial agents onto the material surface. For instance, quaternary ammonium (B1175870) compounds (QACs), known for their potent bactericidal properties, can be covalently linked to a surface using CMTIPS. nih.gov These tethered QACs can disrupt the membranes of bacteria that come into contact with the surface.
Alternatively, creating anti-adhesive surfaces is another effective strategy. As previously mentioned, modifying a surface with PEG via a CMTIPS linker results in a non-fouling layer that resists the attachment of proteins and bacteria, which is the crucial first step in biofilm development. mdpi.comresearchgate.net The creation of such functionalized surfaces is a critical approach in preventing infections associated with medical devices. nih.govmdpi.com
Interactive Table: Strategies for Antimicrobial Surfaces Using Functionalization
| Functionalization Approach | Mechanism | Example of Immobilized Agent | Desired Outcome | Reference(s) |
|---|---|---|---|---|
| Contact-Killing | Disruption of bacterial cell membranes | Quaternary Ammonium Compounds (QACs) | Death of adhered bacteria | nih.gov |
| Anti-Adhesion/Biofilm Repellent | Creation of a non-fouling hydrophilic layer | Polyethylene Glycol (PEG) | Prevention of initial bacterial attachment | mdpi.com |
| Drug-Release | Controlled release of an antimicrobial drug | Chlorhexidine | Inhibition of bacterial growth in the vicinity of the surface | nih.gov |
Environmental Fate and Degradation Mechanisms of Organosilanes
Hydrolytic Degradation Pathways in Aqueous Environments
The primary degradation pathway for Chloromethyltriisopropoxysilane in aqueous environments is hydrolysis. Organoalkoxysilanes, in the presence of water, undergo hydrolysis of their alkoxy groups to form silanols and the corresponding alcohol. For this compound, this reaction yields chloromethylsilanetriol and isopropanol (B130326).
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric bulk of the alkoxy groups. gelest.com Generally, hydrolysis is catalyzed by both acidic and basic conditions. gelest.commdpi.com Under neutral conditions and in the absence of catalysts, the hydrolysis of alkoxysilanes can be slow, sometimes taking weeks or months for compounds with no autocatalytic functionality. gelest.com However, in typical environmental waters, which are rarely neutral and contain various catalytic species, the hydrolysis of alkoxysilanes is expected to proceed more readily. gelest.com
The isopropoxy groups on this compound are sterically bulkier than methoxy (B1213986) or ethoxy groups, which generally leads to a slower initial hydrolysis rate. gelest.com Once the first alkoxy group is hydrolyzed, the subsequent hydrolysis steps are typically faster. The initial hydrolysis is the rate-limiting step. gelest.com
Following hydrolysis, the resulting chloromethylsilanetriol is unstable and readily undergoes self-condensation to form siloxane oligomers and polymers (polysiloxanes), releasing water in the process. mdpi.com These condensation reactions are also influenced by pH and the concentration of the silanetriol. The ultimate fate of these polysiloxanes in the aqueous environment will depend on their size, structure, and the surrounding environmental conditions.
Table 1: General Hydrolysis Reaction of this compound
| Reactants | Products | Conditions |
| This compound + Water | Chloromethylsilanetriol + Isopropanol | Aqueous environment, catalyzed by acid or base |
Photolytic and Oxidative Degradation Processes
Photolytic and oxidative processes can also contribute to the degradation of organosilanes in the environment.
Photolytic Degradation: Direct photolysis involves the absorption of light by a molecule, leading to its degradation. While specific studies on the photolysis of this compound are limited, research on other alkoxysilanes suggests that the Si-O and Si-C bonds are generally stable to photolytic cleavage by environmentally relevant wavelengths of light. However, the presence of chromophores within the molecule can enhance photodegradation. For example, studies on (2-nitrobenzyloxy)triphenylsilane have shown that UV irradiation can lead to the cleavage of the Si-O bond and the formation of silanols. acs.org The chloromethyl group in this compound does not significantly absorb light in the solar spectrum, suggesting that direct photolysis is likely to be a minor degradation pathway.
Oxidative Degradation: Oxidative degradation involves the reaction of the compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH) in the atmosphere or in water. The silicon-carbon bond in organosilanes can be susceptible to oxidative cleavage. acs.org For instance, ozone has been shown to react with the silicon-alkyl bond in organosilanes. electronicsandbooks.com Hydrogen peroxide, another environmentally relevant oxidant, has been used in catalyzed reactions to selectively oxidize organosilanes to silanols. researchgate.netacs.org
While specific rate constants for the reaction of this compound with environmental oxidants are not available, it is expected that the chloromethyl group and the isopropoxy groups could be sites for oxidative attack. The ultimate products of complete oxidation would be carbon dioxide, water, hydrogen chloride, and silica (B1680970). However, under typical environmental conditions, a series of more complex intermediate products are likely to be formed.
Biodegradation Pathways and Metabolite Formation in Environmental Media
The biodegradation of organosilanes is a less understood degradation pathway compared to hydrolysis. The general resistance of the silicon-carbon bond to enzymatic cleavage makes many organosilanes recalcitrant to biodegradation. However, the organic substituents on the silicon atom can be susceptible to microbial degradation.
For this compound, the initial and rapid hydrolysis to chloromethylsilanetriol and isopropanol is a key step. Isopropanol is readily biodegradable by a wide range of microorganisms in both aerobic and anaerobic environments.
The fate of the chloromethylsilanetriol is more complex. The chloromethyl group may be subject to microbial attack. For example, some microorganisms are capable of dehalogenating chlorinated organic compounds. If the chloromethyl group is cleaved, it could potentially be transformed into hydroxymethylsilanetriol or other metabolites.
The silanetriol itself will undergo condensation to form polysiloxanes. The biodegradability of these polysiloxanes is generally low, particularly for high molecular weight polymers. However, some studies have suggested that certain microorganisms may be able to slowly degrade smaller siloxane oligomers.
Sorption and Leaching Behavior in Soil and Aquatic Compartments
The sorption and leaching behavior of this compound and its degradation products are critical in determining its mobility and distribution in the environment.
Upon release into the soil, this compound will undergo rapid hydrolysis, as described in section 10.1. The resulting chloromethylsilanetriol and its condensation products (siloxanes) will be the primary species interacting with soil particles.
Sorption: The sorption of organosilicon compounds in soil is influenced by several factors, including the properties of the compound (e.g., hydrophobicity) and the characteristics of the soil (e.g., organic carbon content, clay content, and pH). nih.govnih.gov
The organic carbon partition coefficient (Koc) is a key parameter used to quantify the sorption of nonionic organic compounds to soil organic matter. nih.govyoutube.com For organosilanes, sorption is often dominated by partitioning into soil organic matter, especially for more hydrophobic compounds. nih.gov The log Koc values for some volatile methylsiloxanes have been reported to be in the range of 4.23 to 5.17, indicating significant sorption to organic carbon. nih.gov
Leaching: Leaching is the process by which a chemical moves downward through the soil profile with percolating water. Chemicals with low sorption coefficients and high water solubility are more likely to leach into groundwater.
Given the expected strong sorption of the siloxane degradation products of this compound to soil organic matter and mineral surfaces, their leaching potential is likely to be low. The isopropanol formed during hydrolysis is highly water-soluble and will have a high leaching potential if not biodegraded. However, its rapid biodegradation will likely limit its transport to groundwater.
The mobility of the initial compound, this compound, will be limited by its rapid hydrolysis upon contact with soil moisture.
Table 2: Factors Influencing Sorption and Leaching of this compound and its Degradation Products
| Factor | Influence on Sorption | Influence on Leaching |
| Soil Organic Carbon | Increases sorption of siloxanes | Decreases leaching |
| Clay Content | Increases sorption of silanols via polar interactions | Decreases leaching |
| Soil pH | Can influence the surface charge of soil minerals and the speciation of silanols, affecting sorption | Indirectly affects leaching through its effect on sorption |
| Hydrolysis | Rapidly transforms the parent compound to less mobile silanols and siloxanes | Limits the leaching of the parent compound |
Research Methodologies for Environmental Fate Assessment
A variety of standardized and advanced research methodologies are employed to assess the environmental fate of chemicals like this compound.
Standardized Testing Guidelines: The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for the testing of chemicals. wikipedia.orggpcgateway.comoecd.orgoecd.orgoecd.org These guidelines cover various aspects of environmental fate, including:
Hydrolysis: OECD Guideline 111 determines the rate of hydrolysis as a function of pH.
Biodegradation: Various OECD guidelines (e.g., 301 series for ready biodegradability, 307 for aerobic and anaerobic transformation in soil, and 308 for aerobic and anaerobic transformation in aquatic sediment systems) are used to assess the extent and rate of biodegradation. oecd.org
Sorption/Desorption: OECD Guideline 106 is used to determine the adsorption-desorption behavior of a chemical in soil using batch equilibrium methods.
Phototransformation: OECD Guideline 316 assesses the direct phototransformation of chemicals in water. oecd.org
Analytical Techniques: Advanced analytical techniques are crucial for detecting and quantifying organosilanes and their degradation products in environmental matrices. These include:
Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are widely used for the separation of complex mixtures. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile organosilanes. nih.goveurofinsus.com For less volatile or more polar degradation products, LC coupled with mass spectrometry (LC-MS) is often employed. nih.gov
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, can provide valuable information on the structure of silicon-containing compounds and their transformation products. nih.gov
Extraction and Sample Preparation: Various extraction techniques are used to isolate the target compounds from environmental samples (water, soil, sediment) prior to analysis. These include solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME). nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for Chloromethyltriisopropoxysilane, and how can reaction progress be monitored effectively?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. For example, reacting chloromethylsilane precursors with isopropanol in anhydrous tetrahydrofuran (THF) under inert conditions, using triethylamine (EtN) as a base to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-reaction, triethylammonium chloride is removed by filtration, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties (e.g., boiling point, stability in solvents) are determined using techniques such as differential scanning calorimetry (DSC) for thermal behavior and gas chromatography-mass spectrometry (GC-MS) for purity analysis. NIST Standard Reference Database 69 provides validated spectroscopic data (e.g., Si NMR, IR) for cross-verification . Stability studies should be conducted in controlled environments (e.g., under nitrogen) to prevent hydrolysis .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (H, C, and Si) is essential for structural confirmation. For example, Si NMR can distinguish between silicon-bound isopropoxy and chloromethyl groups. X-ray crystallography (if crystalline derivatives are available) provides definitive bond-length and angle data .
Advanced Research Questions
Q. How can conflicting data on reaction yields or byproducts in this compound synthesis be resolved?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., moisture levels, solvent purity). Systematic optimization involves:
- DoE (Design of Experiments) : Varying temperature, stoichiometry, and solvent ratios to identify critical parameters.
- Byproduct Analysis : Using high-resolution mass spectrometry (HRMS) or Cl NMR to detect chlorinated intermediates .
- Reproducibility Checks : Replicating reactions under strictly anhydrous conditions (e.g., Schlenk line techniques) .
Q. What strategies mitigate hydrolysis of this compound during storage or experimental use?
- Methodological Answer : Hydrolysis sensitivity requires:
- Storage : In sealed, argon-flushed containers with molecular sieves.
- In Situ Stabilization : Adding stabilizers like chelating agents (e.g., EDTA) to sequester trace water.
- Kinetic Studies : Monitoring hydrolysis rates via H NMR in deuterated solvents (e.g., CDCl) under varying humidity levels .
Q. How can researchers optimize this compound’s reactivity in silane coupling applications without side reactions?
- Methodological Answer : Reactivity is tuned by:
- Surface Pretreatment : Activating substrates (e.g., silica, metals) with plasma or acid washing to enhance silane adhesion.
- Catalyst Screening : Testing transition-metal catalysts (e.g., Pt/C) for controlled Si–O bond formation.
- Real-Time Monitoring : Using attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to track coupling efficiency .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer : Cross-validate using:
- Multi-Technique Analysis : Combine NMR, IR, and Raman spectroscopy to resolve ambiguities (e.g., overlapping peaks in H NMR).
- Reference Standards : Compare with NIST or peer-reviewed spectral libraries .
- Computational Modeling : Density functional theory (DFT) simulations (e.g., Gaussian 16) to predict and match spectral features .
Q. What experimental designs reconcile contradictory findings on this compound’s thermal stability?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under inert (N) vs. oxidative (O) atmospheres. Pair with evolved gas analysis (EGA-MS) to identify decomposition products. Statistical tools (e.g., ANOVA) can quantify reproducibility across labs .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
